Trenbolone acetate

Descripción

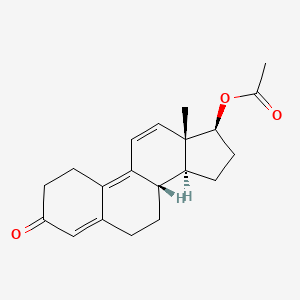

Structure

3D Structure

Propiedades

IUPAC Name |

(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRJPMODSSEAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860068 | |

| Record name | 3-Oxoestra-4,9,11-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Trenbolone Acetate Action

Androgen Receptor-Mediated Mechanisms

Trenbolone (B1683226), through its metabolite 17β-trenbolone, acts as a potent agonist of the androgen receptor (AR), which is a key mediator of its anabolic effects. wikipedia.orgviamedica.pl

Direct Androgen Receptor Agonism and Binding Affinity

Trenbolone is a highly potent mammalian androgen receptor (AR) agonist, comparable in activity to 5α-dihydrotestosterone (DHT), which is considered the most biologically active metabolite of testosterone (B1683101). viamedica.pl Its chemical structure, specifically the presence of a double bond at carbons 9 and 11, contributes to a slower metabolism and significantly enhances its binding affinity to the AR. wikipedia.org

Research findings indicate that trenbolone, or its active metabolite 17β-trenbolone, exhibits a considerably higher binding affinity for the androgen receptor compared to endogenous androgens. acs.orgviamedica.plncats.io

| Compound | Relative AR Binding Affinity (vs. Testosterone) | IC50 (nM) in Rat Ventral Prostate Cytosol | IC50 (nM) in Cells Transfected with Human AR |

| Trenbolone/17β-Trenbolone | 3-4 times higher acs.orgviamedica.plncats.io | ~4 ncats.io | ~33 ncats.io |

In vitro studies have shown that 17β-trenbolone, while capable of activating several nuclear hormone receptors, demonstrates its highest affinity for the androgen receptor across all vertebrate taxa examined, including fish. epa.gov

Genomic Pathway of Androgen Receptor Activation

The genomic pathway, also known as the classical pathway, is a slower mechanism of androgen action that results in effects manifesting over a longer duration. viamedica.pl

In the absence of a ligand, the androgen receptor (AR) typically resides in the cytoplasm, forming a heteromeric complex with heat-shock proteins and other chaperone proteins. oup.comproteopedia.orgnih.gov Upon binding of the anabolic agent (trenbolone or its active metabolite) to the cytosolic AR, the AR-ligand complex undergoes conformational changes. viamedica.plnih.gov This conformational shift leads to the dissociation of the AR from its chaperone proteins. oup.comnih.gov

Following ligand binding and conformational changes, the AR-ligand complex translocates from the cytoplasm into the nucleus of the cell. viamedica.ploup.com This movement is an active transport process, facilitated by the nuclear localization signal (NLS) located at the junction between the AR's DNA-binding domain (DBD) and its hinge region. oup.comproteopedia.orgnih.gov Given the AR's size (110 kDa), this translocation requires the involvement of importins. proteopedia.org The rate of this nuclear migration can be dependent on the dose of the bound agent. viamedica.pl Once in the nucleus, the agonist-bound AR exhibits high mobility. oup.com

Within the cell nucleus, the androgen and its receptor combine with specific sequences on chromosomal DNA known as androgen response elements (AREs). viamedica.pl The AR typically binds to these elements as homodimers. viamedica.plproteopedia.orgbioscientifica.com AREs are characterized by a consensus sequence, typically a six-nucleotide half-site (5′-TGTTCT-3′) separated by three random nucleotides, located within the promoter or enhancer regions of target genes. nih.govacs.org The dimerization of the AR is crucial as it enhances chromatin interaction and remodeling, which are essential steps for modulating gene expression. bioscientifica.com

The binding of the AR-ligand complex to AREs initiates the transcription of specific genes, leading to the subsequent translation of proanabolic proteins. viamedica.pl This genomic action of trenbolone contributes to its ability to promote an increase in muscle protein synthesis and the formation of collagen fibers, ultimately leading to muscle hypertrophy. viamedica.pl

Detailed research findings illustrate the impact of trenbolone on gene expression:

Trenbolone acetate (B1210297) (TBA) has been shown to increase insulin-like growth factor 1 (IGF-1) mRNA expression in cultured bovine satellite cells. This effect is specifically suppressed by flutamide, an AR inhibitor, suggesting an AR-mediated mechanism. An androgen response element has been identified in the IGF-1 gene promoter, indicating that the AR-ligand complex may interact with this ARE to stimulate IGF-1 transcription. acs.org

Trenbolone treatment also increases the protein levels of myogenic differentiation 1 (MyoD) and myosin heavy chain, key markers for muscle development. researchgate.net

Furthermore, trenbolone increases β-catenin levels, thereby enhancing the Wnt signaling pathway. This pathway induces proanabolic genes by converting the transcriptional repressor Tcf2/Lef into transcriptional activators. This effect is partly attributed to the negative influence of trenbolone on glycogen (B147801) synthase kinase 3 (GSK3). viamedica.plresearchgate.netviamedica.pl

Studies have also demonstrated that 17β-trenbolone treatment can significantly increase androgen receptor mRNA levels. nih.gov

In bovine liver, the influence of trenbolone acetate has been observed to upregulate androgen receptor and insulin-like growth factor 1 (IGF-1) mRNA, while downregulating other genes involved in metabolism. tum.denih.gov

Table 2: Differential Gene Regulation in Bovine Liver under Trenbolone Acetate Influence tum.denih.gov

| Regulation | Gene/Protein |

| Upregulated | Androgen receptor (AR), Insulin-like growth factor 1 (IGF-1) |

| Downregulated | Insulin-like growth factor 2 (IGF-2), Insulin-like growth factor binding protein 2 (IGFBP-2), Steroid hormone binding globulin (SHBG), Insulin (B600854) receptor α (IRα), Insulin receptor β (IRβ), Tyrosine aminotransferase (TAT), 17β-hydroxy steroid dehydrogenase 2 (17β-HSD2), 3-hydroxy-methylglutaryl-coenzyme-A-synthase (HMGCS), Cathepsin B, Hepatocyte growth factor (HGF), Steroidogenic acute regulatory protein (StAR), Apolipoprotein 2 (ApoA-II), Tumor necrosis factor α (TNFα) |

The upregulation of IGF-1 is considered to play a significant role in stimulating growth processes. tum.denih.gov

Non-Genomic Androgen Receptor Pathways

In addition to the classical genomic pathway, androgens, including trenbolone, can exert rapid, non-genomic effects. These actions occur within seconds to minutes of hormone administration and are independent of direct DNA interaction. wikipedia.orgoup.comnih.govnih.gov

These non-genomic pathways often involve surface receptors associated with G proteins. viamedica.plviamedica.pl They can lead to rapid changes in cellular function, such as alterations in intracellular ion concentrations, particularly a sudden increase in calcium (Ca2+) levels from intracellular stores, and changes in membrane fluidity. viamedica.plviamedica.plnih.govwikipedia.org For instance, trenbolone may influence T lymphocytes by activating membrane receptors, which subsequently increases Ca2+ levels and initiates a cascade of molecular events, including phosphorylation of various substrates and activation of transcription factors like nuclear factor of activated T cells (NFAT). viamedica.pl

Androgen binding to cytoplasmic AR can trigger various signal transduction pathways. Notable among these are the mitogen-activated protein kinase (MAPK) pathway, specifically the Raf-1/MAPK kinase (MEK)1/2/ERK1/2 cascade, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. researchgate.netnih.govacs.orgnih.govfrontiersin.org A key non-genomic mechanism involves the interaction of the AR with the c-Src tyrosine kinase. This interaction leads to the activation of the Raf-1/ERK pathway. oup.comnih.govnih.govfrontiersin.org This can indirectly influence AR-mediated transcriptional activity through the phosphorylation of coactivator/receptor complexes. nih.gov Non-genomic activation of AR and its interactions with Src/AR and the p85α regulatory subunit of PI3K can concurrently activate MAPK and PI3K/Akt pathways, thereby enhancing cell proliferation and survival. frontiersin.org While some non-genomic androgen pathways have been primarily described in the context of testosterone action (e.g., in IC-21 macrophage cells), it is hypothesized that these pathways could also influence the action of anabolic substances like trenbolone in other cell types, such as muscle cells. viamedica.plviamedica.pl

Wnt/β-Catenin Signaling Pathway

Increased β-Catenin Levels and Nuclear Translocation

Trenbolone administration has been shown to increase β-catenin levels, consequently elevating Wnt pathway activity. viamedica.plviamedica.plresearchgate.net This increase in β-catenin is largely attributed to the inhibitory effects of trenbolone on Glycogen Synthase Kinase 3 (GSK3). viamedica.plviamedica.plresearchgate.net In the absence of active GSK3, β-catenin accumulates within the cell, enabling it to function as a translational factor. viamedica.plviamedica.pl As a transcriptional effector, β-catenin translocates to the nucleus where it binds to the transcriptional repressor Tcf2/Lef in muscle cells. viamedica.plviamedica.plresearchgate.net This interaction converts Tcf2/Lef into transcriptional activators, which in turn induce the expression of proanabolic genes that are targets of the Wnt pathway. viamedica.plviamedica.plresearchgate.net Studies have demonstrated that trenbolone treatment leads to increased levels of β-catenin in both the cytoplasmic and nuclear compartments. nih.govnih.gov Furthermore, trenbolone has been observed to activate AMP-activated protein kinase (AMPK), which may contribute to the stabilization of β-catenin through phosphorylation at Ser552. nih.govnih.gov An important aspect of trenbolone's action involves its mediation through the androgen receptor (AR); trenbolone treatment has been shown to increase the formation of a complex between the AR and β-catenin. nih.govnih.gov Androgens, including trenbolone, can also induce the nuclear translocation of β-catenin in mouse 3T3 preadipocytes, thereby inhibiting their differentiation into mature adipocytes. caldic.com

Inhibition of Glycogen Synthase Kinase 3 (GSK3) Activity

The inhibitory effect of trenbolone on Glycogen Synthase Kinase 3 (GSK3) is a critical mechanism contributing to the observed increase in β-catenin levels. viamedica.plviamedica.plresearchgate.net GSK3 is a serine/threonine protein kinase that typically phosphorylates β-catenin, marking it for subsequent intracellular degradation via the proteasomal machinery. viamedica.plviamedica.plnih.govmdpi.com By negatively affecting GSK3, trenbolone prevents this phosphorylation, leading to the accumulation and stabilization of β-catenin, allowing it to exert its transcriptional roles. viamedica.plviamedica.pl GSK3 is a ubiquitous enzyme involved in a broad spectrum of cellular processes, including glucose regulation, apoptosis, protein synthesis, various cell signaling pathways, cellular transport, gene transcription, proliferation, and intracellular communication. wikipedia.orgthno.org GSK3 is also functionally linked to the Notch pathway, which is known to inhibit the Wnt pathway. viamedica.plviamedica.pl Beyond its interaction with the Wnt/β-catenin pathway, the inhibition of GSK3 has been shown to impede adipogenesis by halting the differentiation of 3T3-L1 preadipocytes. mdpi.com

Interaction with Notch Pathway Inhibition

Trenbolone's influence extends to the Notch signaling pathway, which is recognized as an antagonist of the Wnt-related pathway and plays a role in promoting satellite cell activation and differentiation. viamedica.plviamedica.pl Administration of trenbolone leads to an increase in the levels of the Numb molecule. viamedica.plviamedica.pl Numb is known to inhibit the Notch pathway and is involved in myocyte cell gene recombination. viamedica.plviamedica.pl The elevated β-catenin levels, a consequence of trenbolone treatment, result in greater attachment of β-catenin to the regulatory sites of the Numb gene promoter, specifically at the Tcf site. viamedica.plviamedica.pl This increased attachment drives the expression of the gene encoding Numb, leading to higher Numb mRNA and protein levels in both nuclear and cytosolic fractions. viamedica.plviamedica.pl These actions collectively inhibit Notch pathway signaling, which is crucial for maintaining satellite cells in a quiescent state. viamedica.plviamedica.pl The inhibition of Notch signaling subsequently leads to the activation of satellite cells, prompting them to differentiate into myoblasts, which are direct precursors of skeletal muscle. viamedica.plviamedica.pl These newly formed myoblasts then fuse with each other and integrate into adjacent mature muscle cells, contributing to an increase in the number of cell nuclei within the muscle tissue. viamedica.plviamedica.pl Furthermore, androgen receptor (AR) stimulation, which is a primary mode of trenbolone action, may induce the expression of mind bomb 1 (Mib1), an ubiquitin ligase. viamedica.pl This can lead to the trans-endocytosis of Notch pathway ligands such as Delta-like 1 (DLL1) and Jagged 1 (JAG1) in myofibers, thereby further inhibiting Notch signaling. viamedica.pl The Notch pathway broadly mediates cell proliferation, cell fates, apoptosis, cellular migration and adhesion, and stem cell maintenance. nih.gov Numb's inhibitory effect on the Notch pathway is mediated through its interaction with the Notch intracellular domain (NICD), and it is also linked to the Wnt pathway by facilitating the polyubiquitination and degradation of β-catenin. nih.gov

Transcriptional Activation of Proanabolic Genes via Tcf/Lef

A key mechanism of trenbolone acetate's anabolic action involves the transcriptional activation of proanabolic genes, primarily mediated by the Tcf/Lef family of transcription factors in conjunction with β-catenin. As a transcriptional effector, β-catenin translocates into the nucleus and binds to Tcf2/Lef, which, in the absence of Wnt signaling, typically acts as a transcriptional repressor in muscle cells. viamedica.plviamedica.plresearchgate.net This binding event converts Tcf2/Lef into transcriptional activators. viamedica.plviamedica.plresearchgate.net This activation leads to the induction of proanabolic genes that are downstream targets of the Wnt pathway, contributing to the observed anabolic effects. viamedica.plviamedica.plresearchgate.net Research indicates that trenbolone treatment significantly enhances β-catenin-mediated transcriptional activity. nih.govnih.gov β-catenin's interaction with transcriptional factors of the TCF/LEF-1 family is crucial for regulating the expression of these downstream target genes. nih.gov TCF/LEF proteins are recognized as the primary mediators of Wnt-responsive gene transcription within the nucleus. frontiersin.orgnih.gov Beyond myogenesis, in the absence of Wnt signaling, β-catenin can accumulate in the cytoplasm, enter the nucleus, and interact with TCF/LEF to activate the transcription of target genes, thereby promoting osteoblast differentiation and proliferation. medsci.org TCF/LEF factors are capable of activating transcription of downstream target genes upon activation by various upstream signals, regulating biological activities such as differentiation, proliferation, and apoptosis. medsci.org

Table 1: Molecular Mechanisms of Trenbolone Acetate Action

| Mechanism/Target | Effect of Trenbolone Acetate | Consequence | References |

| β-Catenin Levels | Increased (cytoplasmic & nuclear) | Enhanced Wnt pathway activity, transcriptional activation | viamedica.plviamedica.plresearchgate.netnih.govnih.gov |

| GSK3 Activity | Inhibited | Reduced β-catenin degradation, increased β-catenin levels | viamedica.plviamedica.plresearchgate.net |

| Numb Molecule Levels | Increased | Inhibition of Notch pathway signaling | viamedica.plviamedica.pl |

| Tcf/Lef | Converted from repressor to activator | Transcriptional activation of proanabolic genes | viamedica.plviamedica.plresearchgate.netnih.govnih.gov |

| AR-β-Catenin Complex | Increased formation | Mediation of myogenic effects | nih.govnih.gov |

| AMPK Activation | Activated | Possible stabilization of β-catenin | nih.govnih.gov |

Cellular Differentiation Beyond Myogenesis

Beyond its well-known effects on myogenesis, trenbolone acetate also plays a significant role in regulating other cellular differentiation processes, particularly impacting adipose tissue. Trenbolone is recognized for its lipolytic effects on adipose tissue. viamedica.plviamedica.pl Androgens, including trenbolone, are known to inhibit the differentiation of preadipocytes and mesenchymal stem cells into mature adipocytes, primarily through their interaction with the Androgen Receptor (AR). viamedica.pl

Repression of Adipogenesis

The administration of trenbolone acetate has been consistently observed to lead to a notable reduction in various fat depots, including subcutaneous, intramuscular, retroperitoneal, and perirenal fat, in animal models such as rats. viamedica.plviamedica.pl This anti-adipogenic effect is mediated through several molecular pathways. One primary mechanism involves the reduced expression of key adipogenic genes, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). viamedica.plviamedica.pl Additionally, the increased nuclear translocation of β-catenin and the subsequent activation of Wnt signaling, which promotes the myogenic lineage, also contribute to the repression of adipogenesis. viamedica.plviamedica.pl Studies involving the implantation of trenbolone acetate (TBA) in finishing steers have demonstrated a decrease in adipogenic gene expression. nih.gov

Reduced Expression of Adipogenic Genes (PPARγ, C/EBPα)

A significant aspect of trenbolone's anti-adipogenic effects is its ability to reduce the expression of critical adipogenic genes, notably PPARγ and C/EBPα. viamedica.plviamedica.pl These transcription factors are paramount in the process of adipogenesis, as they are essential for sustaining the size and number of fat cells produced and are considered responsible for the induction of adipocyte differentiation. upm.edu.my Research has shown that implanting with a combination of trenbolone acetate (TBA) and estradiol (B170435) (E2) led to a decrease in PPARγ mRNA abundance in bovine skeletal muscle. nih.gov Furthermore, the administration of steroidal implants, including TBA, resulted in decreased mRNA levels of C/EBPβ, PPARγ, and Stearoyl CoA Desaturase (SCD) in bovine skeletal muscle. nih.gov The activation of AMP-activated protein kinase (AMPK), which can be influenced by trenbolone, has also been shown to suppress the expression of PPARγ, C/EBPα, and SREBP-1c, thereby inhibiting lipid accumulation during adipogenesis. mdpi.comportlandpress.com

Table 2: Effects of Trenbolone Acetate on Adipogenic Gene Expression

| Gene/Factor | Effect of Trenbolone Acetate | Role in Adipogenesis | References |

| PPARγ mRNA | Decreased | Key transcription factor for adipogenesis | viamedica.plviamedica.plnih.govupm.edu.my |

| C/EBPα mRNA | Decreased | Key transcription factor for adipogenesis | viamedica.plviamedica.plnih.govupm.edu.my |

| C/EBPβ mRNA | Decreased (with steroidal implants) | Involved in early adipogenesis | nih.gov |

| SCD mRNA | Decreased (with steroidal implants) | Involved in fatty acid synthesis | nih.gov |

| SREBP-1c | Suppressed (via AMPK activation) | Involved in fatty acid synthesis and lipogenesis | mdpi.comportlandpress.com |

Promotion of Myogenic Lineage

Trenbolone acetate significantly promotes the myogenic lineage, contributing to muscle growth and repair. This effect is mediated, at least partially, through the androgen receptor (AR). nih.govresearchgate.net TBA treatment has been shown to increase the protein levels of MyoD and myosin heavy chain, key markers of myogenic differentiation. nih.gov

A crucial mechanism involves the activation of the Wingless and Int (Wnt)/β-catenin signaling pathway. Trenbolone increases β-catenin levels, which then translocates to the nucleus. viamedica.plresearchgate.net In the nucleus, β-catenin binds to transcriptional repressors like Tcf2/Lef, converting them into transcriptional activators that induce pro-anabolic genes, thereby promoting the myogenic lineage. viamedica.pl This process is further supported by TBA's ability to activate AMP-activated protein kinase (AMPK), which may phosphorylate β-catenin at Ser552, leading to its stabilization and increased cytoplasmic and nuclear levels. researchgate.net

Furthermore, TBA administration has been observed to increase the levels of the Numb molecule, which enhances the pro-anabolic action of the Wnt pathway by inhibiting the Notch pathway, an antagonist of Wnt signaling. viamedica.pl These actions collectively contribute to the differentiation of stem cells into myogenic cells and the repair of damaged muscle tissues. viamedica.pl

Polyamine Biosynthesis Pathway Interactions

Trenbolone acetate interacts with the polyamine biosynthesis pathway, a crucial mechanism influencing skeletal muscle growth. Polyamines, such as putrescine (Put), spermidine (B129725) (Spd), and spermine (B22157) (Spe), are naturally occurring amino acid derivatives essential for cell proliferation, differentiation, and protein synthesis. nih.govphysiology.org

Research indicates that androgens, including TBA, can modulate the polyamine biosynthetic pathway. ebi.ac.uknih.govresearchgate.net The pathway utilizes methionine (Met), ornithine (Orn), and arginine (Arg) as substrates to produce polyamines. nih.gov Studies on bovine satellite cells (BSCs) have shown that treatment with TBA, as well as polyamines and their precursors (Met, Orn), increases BSC proliferation rates. nih.govresearchgate.net

Specifically, treatment with Orn or Met has been shown to increase the expression of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis, within one hour of treatment. nih.gov Similarly, the abundance of S-adenosylmethionine decarboxylase (AMD1) mRNA, another rate-limiting enzyme, was increased after one hour of treatment with Spd or Spe. nih.gov These findings suggest that TBA, in conjunction with polyamine precursors and polyamines, influences the availability and synthesis of these crucial growth-promoting molecules. researchgate.netnih.gov

The following table summarizes the observed effects of Trenbolone Acetate and related substances on polyamine biosynthesis genes:

| Treatment | Gene | Effect on mRNA Abundance | Time Post-Treatment | Reference |

| Trenbolone Acetate | Sprouty 1 (Spry) | Increased (P < 0.01) | 12 hours | nih.gov |

| Trenbolone Acetate | Mitogen-activated protein kinase-1 (Mapk) | Increased (P < 0.01) | 12 hours, 24 hours | nih.gov |

| Ornithine (Orn) | Ornithine decarboxylase (Odc) | Increased (P ≤ 0.01) | 1 hour | nih.gov |

| Methionine (Met) | Ornithine decarboxylase (Odc) | Increased (P ≤ 0.01) | 1 hour | nih.gov |

| Spermidine (Spd) | S-adenosylmethionine decarboxylase (Amd1) | Increased (P < 0.01) | 1 hour | nih.gov |

| Spermine (Spe) | S-adenosylmethionine decarboxylase (Amd1) | Increased (P < 0.01) | 1 hour | nih.gov |

| Trenbolone Acetate | S-adenosylmethionine decarboxylase (AMD1) | Increased (P = 0.006) | 8 hours post-induction to differentiate | mdpi.com |

Immunomodulatory Effects

Trenbolone acetate exhibits immunomodulatory effects, particularly influencing T lymphocyte activity and potentially modulating hormone secretion from the adrenal cortex and reproductive organs.

Studies indicate that trenbolone can cause a marked reduction in T lymphocyte activity. viamedica.plviamedica.pl This reduction has been observed in the context of delayed cutaneous hypersensitivity (DCH) levels, a reaction dependent on Th lymphocytes, where all applied anabolic-androgenic steroids (AASs), including trenbolone, caused a significant decrease. viamedica.pl The exact metabolic pathways for this effect are not fully known, but it is thought to act directly through androgen receptors (ARs) present on various T-lymphocyte subpopulations. viamedica.plviamedica.pl Additionally, TBA may influence T lymphocytes via the activation of membrane receptors, leading to increased Ca2+ levels and a sequence of molecular events within the cell, including the phosphorylation of tyrosine-based substrates. viamedica.pl Furthermore, administration of trenbolone has been associated with a marked decrease in the expression of RAG-1 and RAG-2 genes, which are essential for the proper functioning of lymphocytes. viamedica.pl

Trenbolone acetate can modulate hormone secretion by the adrenal cortex and reproductive organs. viamedica.plviamedica.pl

Regarding the adrenal cortex, studies have shown that TBA can decrease plasma cortisol levels. okstate.edu This reduction in plasma cortisol following TBA implantation is consistent with observations of decreased responsiveness of the adrenal cortex to ACTH in TBA-treated sheep. okstate.edu In cultured bovine adrenocortical cells, TBA, along with testosterone and dihydrotestosterone (B1667394), has been shown to lower cortisol synthesis in both ACTH-stimulated and non-stimulated cells. nih.gov This suggests a direct or indirect inhibitory effect of TBA on adrenal cortisol production. nih.govbioscientifica.com

In terms of reproductive organs, TBA can lead to significant changes in hormone levels and reproductive function. It is known to suppress natural testosterone production, leading to functional hypogonadism characterized by a significant decrease in endogenous testosterone, testicular atrophy, and impaired spermatogenesis. viamedica.plhealthymale.org.au This endocrine abnormality results from the negative effects of exogenous androgens on the hypothalamic-pituitary-gonadal axis, as well as direct action on Leydig cells, which are responsible for testosterone production. viamedica.pl Studies in bulls have shown that trenbolone can reduce sperm production and suppress testosterone response to GnRH. researchgate.net The pulsatile character of luteinizing hormone (LH) and testosterone profiles can also be abolished by TBA treatment. researchgate.net

Metabolic Pathways and Biotransformation of Trenbolone Acetate

Hydrolysis of Trenbolone (B1683226) Acetate (B1210297) to Trenbolone

Upon entering the circulatory system, trenbolone acetate is subject to rapid and extensive hydrolysis by plasma lipases and esterases. fao.orgwikipedia.orgwikipedia.org This enzymatic action cleaves the ester bond at the 17β-hydroxyl group, releasing the active hormone, 17β-trenbolone (17β-TBOH). tandfonline.comnih.govjfda-online.compitt.edu This initial biotransformation step is crucial as the acetate ester form is a prodrug, and its hydrolysis liberates the biologically active steroid. wikipedia.orgwikipedia.org Studies have shown that unchanged trenbolone acetate is typically not detected after administration, indicating the efficiency and completeness of this hydrolysis process. tandfonline.comnih.govinchem.org The resulting free trenbolone is then available to interact with androgen receptors and undergo further metabolism. jfda-online.com

Primary Metabolites

Following hydrolysis, trenbolone is converted into several primary metabolites through various enzymatic reactions, including oxidation, reduction, and epimerization. tandfonline.comnih.govresearchgate.net The main metabolites identified are 17β-trenbolone, 17α-trenbolone, and trendione (B1210584). nih.govrsc.orgunr.edu

17β-trenbolone is the direct product of trenbolone acetate hydrolysis and is considered the most biologically potent form of the compound. fao.orgjfda-online.comresearchgate.net It is a 17β-hydroxylated steroid that binds with high affinity to androgen receptors. nih.gov In some species, such as rats, 17β-trenbolone is a major metabolite found in bile and tissues. tandfonline.comnih.gov In cattle, while it is the primary active form, it is also the major metabolite found in muscle tissue. fao.org Its metabolic fate involves further oxidation and hydroxylation. tandfonline.comnih.gov

17α-trenbolone is a stereoisomer (epimer) of 17β-trenbolone, differing in the spatial orientation of the hydroxyl group at the C17 position. tandfonline.comnih.gov This epimerization from the 17β- to the 17α-form is a major metabolic pathway, especially in bovine species, where 17α-trenbolone is the main metabolite found in excreta, bile, and liver. tandfonline.comnih.govfao.orgoup.com It is detected more frequently and at higher concentrations in the excreta of cattle treated with trenbolone acetate compared to the 17β-isomer. nih.govacs.org This conversion is significant as the 17α-epimer has a lower biological potency, representing a detoxification pathway. tandfonline.comnih.gov

Trendione, also known as estra-4,9,11-trien-3,17-dione, is another key metabolite. tandfonline.comnih.gov It is formed through the oxidation of the 17-hydroxyl group of both 17β-trenbolone and 17α-trenbolone into a keto group. tandfonline.comresearchgate.netacs.org Trendione is considered a secondary metabolite and is found in the excreta of animals administered trenbolone acetate. cymitquimica.comusbio.net While it is a product of both trenbolone isomers, studies in agricultural soils have shown that trendione can, to a small extent, be converted back to 17β-trenbolone. acs.org

Table 1: Primary Metabolites of Trenbolone Acetate and their Characteristics

| Metabolite | Chemical Name | Formation Pathway | Key Characteristic |

|---|---|---|---|

| 17β-Trenbolone | 17β-hydroxyestra-4,9,11-trien-3-one | Hydrolysis of Trenbolone Acetate | Most biologically active form; major metabolite in rat bile and cattle muscle. tandfonline.comnih.govfao.orgresearchgate.net |

| 17α-Trenbolone | 17α-hydroxyestra-4,9,11-trien-3-one | 17α-epimerization of 17β-trenbolone | Major metabolite in cattle excreta; considered a detoxification product due to lower potency. tandfonline.comnih.govfao.orgacs.org |

| Trendione | Estra-4,9,11-trien-3,17-dione | Oxidation of the 17-hydroxyl group of trenbolone isomers | 17-keto metabolite; found in excreta. tandfonline.comnih.govacs.orgcymitquimica.comusbio.net |

Species-Specific Metabolic Pathways

The metabolic pathways of trenbolone acetate show significant variation between different animal species, a crucial factor in residue analysis and understanding its biological effects. tandfonline.comnih.govpitt.edu

In rats, the metabolism of trenbolone acetate follows distinct pathways compared to bovine species. tandfonline.comnih.gov After the initial hydrolysis to 17β-trenbolone, two major routes are oxidation of the 17β-hydroxyl group to a 17-oxo group (forming trendione) and hydroxylation, particularly at the 16α-position. tandfonline.comnih.govpitt.edu

Research has identified three major metabolites in rat bile:

17β-hydroxyestra-4,9,11-trien-3-one (17β-trenbolone)

16α,17β-dihydroxyestra-4,9,11-trien-3-one

16α-hydroxyestra-4,9,11-trien-3,17-dione tandfonline.comnih.gov

In contrast to cattle, 17α-epimerization is not a major pathway in rats, and 17α-trenbolone is not detected in the bile. inchem.org Studies analyzing rat bile found that approximately 60% of the identified metabolites were 17β-hydroxylated compounds, with the remaining portion being 17-keto metabolites. tandfonline.comnih.gov This highlights the prominence of 17β-oxidation and 16α-hydroxylation in the biotransformation of trenbolone in this species. tandfonline.comnih.gov

Table 2: Major Metabolic Pathways of Trenbolone Acetate in Rat vs. Cow

| Species | Primary Metabolic Pathway(s) | Major Metabolites Identified in Bile |

|---|---|---|

| Rat | Oxidation of 17β-hydroxyl group; Hydroxylation at 16α-position. tandfonline.comnih.gov | 17β-trenbolone, 16α,17β-dihydroxyestra-4,9,11-trien-3-one, 16α-hydroxyestra-4,9,11-trien-3,17-dione. tandfonline.comnih.gov |

| Cow | 17α-epimerization. tandfonline.comnih.gov | 17α-trenbolone. tandfonline.comnih.gov |

Bovine Metabolism: Predominant 17α-Epimerization

Upon administration, trenbolone acetate is rapidly hydrolyzed to its active metabolite, 17β-trenbolone. bioline.org.br In cattle, the primary metabolic pathway for trenbolone acetate involves a significant biotransformation process known as 17α-epimerization. tandfonline.comnih.gov This process converts the biologically potent 17β-trenbolone into its less active epimer, 17α-trenbolone. tandfonline.comnih.govpsu.edu

In a comparative study between rats and a heifer, it was observed that while both species extensively hydrolyze trenbolone acetate to 17β-hydroxyestra-4,9,11-trien-3-one, their subsequent metabolic routes diverge significantly. tandfonline.comnih.gov In the heifer, 17α-epimerization is the dominant pathway, with 17α-hydroxyestra-4,9,11-trien-3-one being the main metabolite. tandfonline.comnih.gov In fact, approximately 90% of the 3-oxotriene structures identified in heifer bile are 17α-hydroxylated compounds. tandfonline.comnih.gov This epimerization process is a crucial detoxification step, as it markedly reduces the biological potency of the compound, a mechanism also observed with natural hormones like testosterone (B1683101) and 17β-estradiol, which are primarily excreted as their 17α-epimers in bovine species. tandfonline.comnih.gov The anabolic potency of 17α-trenbolone is only about 5% of that of 17β-trenbolone. psu.edu

Liver Metabolism and Transcriptional Regulation

The liver, a central hub for nutrient and hormone metabolism, is a key target for the actions of trenbolone acetate. nih.govtum.de Its influence extends to the transcriptional regulation of a multitude of genes, thereby altering metabolic pathways to support growth processes. nih.govtum.de

Differential Gene Expression Profiles in Liver

The administration of trenbolone acetate, often in combination with estradiol (B170435), elicits a distinct gene expression signature in the bovine liver. Transcriptomic profiling has revealed the differential expression of hundreds of transcripts, highlighting the compound's profound impact on hepatic function. researchgate.netnih.gov

A significant effect observed in the liver of cattle treated with trenbolone acetate and estradiol is the upregulation of the androgen receptor (AR) and insulin-like growth factor 1 (IGF-1) mRNA. nih.govtum.de The androgen receptor is the primary mediator of the effects of androgens like trenbolone. acs.org The increase in hepatic IGF-1 expression is particularly noteworthy, as IGF-1 is a key hormone in growth and development. nih.govokstate.edu This upregulation of IGF-1 is thought to be a major contributor to the growth-promoting effects of the treatment. nih.govokstate.edu Studies in wethers have shown that a combined trenbolone acetate and estradiol implant led to a 150% increase in steady-state hepatic IGF-1 mRNA levels. researchgate.net

Conversely, the expression of insulin-like growth factor 2 (IGF-2) and steroid hormone binding globulin (SHBG) is downregulated in the liver of treated animals. nih.gov SHBG is a glycoprotein (B1211001) that binds to androgens and estrogens, regulating their availability and activity. wikipedia.org A decrease in SHBG would theoretically lead to higher levels of free, active hormones. Factors that are known to decrease SHBG include high levels of insulin (B600854), growth hormone, and androgens. wikipedia.org The downregulation of SHBG transcription can be influenced by various factors, including the interaction of transcription factors like PPARγ with the SHBG gene promoter. nih.gov

Data Tables

Table 1: Differentially Regulated Genes in Bovine Liver Following Trenbolone Acetate and Estradiol Treatment

| Gene/Protein | Regulation | Function | Reference |

| Androgen Receptor (AR) | Upregulated | Mediates androgen effects | nih.govtum.de |

| Insulin-like Growth Factor 1 (IGF-1) | Upregulated | Promotes growth and development | nih.govtum.deokstate.edu |

| Insulin-like Growth Factor 2 (IGF-2) | Downregulated | Growth factor | nih.gov |

| Steroid Hormone Binding Globulin (SHBG) | Downregulated | Binds and transports steroid hormones | nih.gov |

Table 2: Summary of Trenbolone Acetate Metabolism in Bovines

| Process | Key Metabolite | Significance | Reference |

| Hydrolysis | 17β-trenbolone | Active form of the compound | bioline.org.br |

| 17α-epimerization | 17α-trenbolone | Major detoxification pathway, significantly reduces biological activity | tandfonline.comnih.govpsu.edu |

Whole-Body Protein and Energy Metabolism in Animal Models

Trenbolone Acetate administration in animal models, such as cattle and sheep, significantly alters protein and energy metabolism, leading to improved growth performance. researchgate.netcambridge.orgnih.gov These changes are characterized by increased nitrogen retention and a shift in energy partitioning towards protein deposition over fat accumulation. researchgate.netcambridge.orgnih.gov

Nitrogen Retention Studies

A hallmark of Trenbolone Acetate's anabolic activity is its profound effect on nitrogen retention. Studies in various animal models, including heifers, steers, and female rabbits, have consistently demonstrated a significant increase in nitrogen retention following treatment. fao.orgfao.orgresearchgate.netcambridge.org This enhancement is primarily due to a reduction in the excretion of urinary nitrogen. researchgate.net

In a study involving Hereford x Friesian heifers, those implanted with Trenbolone Acetate showed a significantly greater retention of nitrogen, which was attributed to a decrease in the excretory products associated with total urinary nitrogen. researchgate.net Similarly, research on steers revealed that implantation with a combination of Trenbolone Acetate and oestradiol-17β led to a substantial increase in nitrogen retention, which was proportionally greater than the increase in live-weight gain. cambridge.orgnih.gov This improved nitrogen balance is a direct indicator of increased protein accretion in the body.

Female rabbits treated with Trenbolone Acetate also exhibited significantly more nitrogen per unit of empty body weight compared to control animals. researchgate.net The proportion of total nitrogen retention was markedly greater in the treated group. researchgate.net

Table 1: Effect of Trenbolone Acetate on Nitrogen Retention in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Hereford x Friesian Heifers | Significantly greater nitrogen retention due to reduced urinary nitrogen excretion. | researchgate.net |

| Hereford x Friesian Steers | Substantial increase in nitrogen retention, proportionally exceeding live-weight gain. | cambridge.orgnih.gov |

| Female Rabbits | Significantly more nitrogen per unit empty body weight and greater proportion of total nitrogen retention. | researchgate.net |

Protein Synthesis and Oxidation Rates

The influence of Trenbolone Acetate on the dynamics of protein synthesis and oxidation provides further insight into its anabolic mechanism. Research using isotope-labeled amino acids, such as [1-¹⁴C]leucine, has allowed for the estimation of whole-body protein synthesis and oxidation rates.

In a study on Hereford x Friesian steers, treatment with a combined implant of Trenbolone Acetate and oestradiol-17β resulted in a significant decrease in amino acid oxidation at two and five weeks post-implantation compared to control animals. researchgate.netcambridge.orgnih.gov Interestingly, whole-body protein synthesis showed a slight, but significant, decline at five weeks post-implant in the treated steers. researchgate.netcambridge.orgnih.gov Despite the slight decrease in synthesis, the marked reduction in amino acid oxidation contributes to a more efficient use of amino acids for protein deposition. This is reflected in the ratio of protein deposition to protein synthesis, which was higher in the steroid-treated animals (0.08–0.10) compared to the control group (0.05). researchgate.netcambridge.orgnih.gov

These findings suggest that the primary anabolic effect of Trenbolone Acetate may be more closely linked to a reduction in protein catabolism rather than a direct stimulation of protein synthesis.

Table 2: Impact of Trenbolone Acetate on Protein Metabolism in Steers

| Parameter | Control Animals | Trenbolone Acetate Treated Animals | Reference |

|---|---|---|---|

| Amino Acid Oxidation | Baseline | Significantly lower at weeks +2 and +5 | researchgate.netcambridge.orgnih.gov |

| Whole-Body Protein Synthesis | Stable | Slight significant decline at week +5 | researchgate.netcambridge.orgnih.gov |

| Ratio of Protein Deposition to Protein Synthesis | 0.05 | 0.08–0.10 | researchgate.netcambridge.orgnih.gov |

Muscle Protein Degradation Mechanisms

The reduction in muscle protein degradation is a key mechanism through which Trenbolone Acetate promotes muscle growth. researchgate.netcipav.org.co Studies have utilized markers such as Nτ-methylhistidine (3-methylhistidine) excretion to assess the rate of myofibrillar protein degradation.

In female rats, treatment with Trenbolone Acetate led to a reduced rate of myofibrillar protein degradation, as indicated by decreased Nτ-methylhistidine excretion, within three days of treatment. researchgate.net Similarly, in steers implanted with a combination of Trenbolone Acetate and oestradiol-17β, a slight decrease in urinary Nτ-methylhistidine elimination was observed, suggesting a reduction in muscle protein degradation. cambridge.orgnih.gov However, in this particular study, the estimated decrease in degradation was not sufficient to fully account for the total improvement in growth rate and nitrogen retention, indicating that other mechanisms are also at play. cambridge.orgnih.gov

In vitro studies using bovine satellite cell (BSC) cultures have further elucidated the direct effects of Trenbolone Acetate on muscle cells. Treatment of fused BSC cultures with Trenbolone Acetate resulted in a concentration-dependent decrease in the rate of protein degradation. nih.gov This effect was suppressed by flutamide, an androgen receptor inhibitor, and JB1, an inhibitor of the type 1 IGF receptor (IGF1R), indicating the involvement of both the androgen receptor and the IGF-1 signaling pathway in mediating the anti-catabolic effects of Trenbolone Acetate. nih.gov

Table 3: Evidence for Reduced Muscle Protein Degradation by Trenbolone Acetate

| Animal/Cell Model | Method of Assessment | Key Findings | Reference |

|---|---|---|---|

| Female Rats | Nτ-methylhistidine excretion | Reduced rate of myofibrillar protein degradation. | researchgate.net |

| Steers | Urinary Nτ-methylhistidine elimination | Slight decrease suggesting reduced muscle protein degradation. | cambridge.orgnih.gov |

| Bovine Satellite Cell Cultures | Protein degradation rate assay | Concentration-dependent decrease in protein degradation rate. | nih.gov |

Environmental Fate and Ecotoxicology of Trenbolone Acetate Metabolites

Environmental Release Pathways

Trenbolone (B1683226) acetate (B1210297) metabolites are released into the environment through various pathways associated with livestock operations. These pathways facilitate the dispersal of these endocrine-active contaminants into agroecosystems and surrounding environments researchgate.netresearchgate.net.

Runoff from Livestock Operations (Urine and Feces)

The primary route for trenbolone acetate metabolites to enter the environment is through runoff from livestock operations, specifically via urine and feces nih.gov. Cattle treated with TBA excrete these metabolites, with 17α-trenbolone being the dominant metabolite in both urine and feces, accounting for 86.6% to 95.3% of total measured trenbolone in these excretions, respectively oup.com. 17β-trenbolone and trendione (B1210584) are also excreted, albeit in smaller amounts researchgate.netnih.gov.

Studies have detected these metabolites in agricultural runoff and associated receiving waters at concentrations ranging from tens to hundreds of nanograms per liter (ng/L) acs.org. For instance, 17β-trenbolone has been found in feedlot discharge at concentrations of 0.0015 to 270 ng/L, in runoff from tile drains at 3 to 162 ng/L, and in rivers upstream and downstream of agricultural operations at less than 1 to 8 ng/L researchgate.net. The presence of these metabolites in runoff is significant because they are stable in animal wastes nih.govnih.gov.

Land-Applied Manure Dispersal

Manure from livestock feeding operations is frequently applied to agricultural fields as a fertilizer, which serves as another significant pathway for the dispersal of trenbolone acetate metabolites into the environment researchgate.netacs.org. While a large portion of the excreted 17α-trenbolone transforms into uncharacterized products, a fraction (0.3-0.6% of the implant dose) can accumulate on land surfaces, making it available for subsequent transport nih.gov. During rainfall or irrigation events, 0.005-0.06% of the 17α-trenbolone dose can leach into runoff nih.gov. The leaching potential tends to peak between 5 and 30 days post-implantation, suggesting that timing of manure application relative to rainfall or irrigation could influence environmental contamination nih.gov.

Aerial Transport via Dust

In addition to water-based transport, trenbolone acetate metabolites can also be transported through the air, primarily associated with dust particles originating from feedlots researchgate.netnih.govnih.govacs.org. Cattle excrete steroids and their metabolites, which then bind to manure and soil. When these materials are agitated by wind, the compounds can become airborne acs.org. Research has confirmed the presence of trenbolone acetate metabolites in airborne particulate matter collected from feed yards acs.orgusask.ca. While larger particles (median diameter around 30 µm) may not travel far, smaller particles could potentially be inhaled by ranch workers and nearby residents, though the health impacts of such exposure are not well understood acs.org.

Persistence and Attenuation in Environmental Matrices

The persistence and attenuation of trenbolone acetate metabolites vary depending on the environmental matrix, influenced by factors such as stability in animal wastes and sorption to soils.

Stability in Animal Wastes

Trenbolone acetate metabolites, particularly 17β-trenbolone, exhibit considerable stability in animal wastes. The half-life of 17β-trenbolone in liquid manure can be approximately 260 days researchgate.netnih.govresearchgate.net. This extended persistence in manure suggests a potential for long-term environmental impacts if released without proper management researchgate.net.

In contrast, the primary metabolite, 17α-trenbolone, shows a shorter half-life in cattle excreta, ranging from 5.1 to 9.5 days nih.gov. Conjugated steroids, which are abundant in urine, rapidly degrade to free steroids with a half-life of 0.6-1.0 days nih.gov. These findings indicate that while some metabolites degrade relatively quickly, the high stability of 17β-trenbolone in liquid manure is a key factor in its environmental persistence researchgate.netnih.gov.

Sorption and Desorption in Soils

The interaction of trenbolone acetate metabolites with soil matrices, including sorption and desorption processes, significantly influences their mobility and persistence. Sorption of these compounds to soil is largely proportional to the soil organic carbon (OC) content, suggesting that hydrophobic partitioning is a dominant mechanism acs.orgresearchgate.netnih.gov.

Studies have shown that trendione sorbs the most strongly to soils, followed by 17β-trenbolone, and then 17α-trenbolone acs.orgresearchgate.net. Specifically, 17β-trenbolone consistently sorbs approximately twice as much as 17α-trenbolone acs.orgresearchgate.net. Average log OC-normalized distribution coefficients (log K) for these metabolites are:

| Metabolite | Average log K$_{\text{oc}}$ (L/kg OC) | Reference |

|---|---|---|

| 17α-trenbolone | 2.77 ± 0.12 | acs.orgresearchgate.net |

| 17β-trenbolone | 3.08 ± 0.1 | acs.orgresearchgate.net |

| Trendione | 3.38 ± 0.19 | acs.orgresearchgate.net |

Differences in sorption between the isomers are not solely due to differences in aqueous activity but also suggest the contribution of hydrogen bonding to stereoselective sorption acs.org. Furthermore, the sorption of 17β-trenbolone has been found to be less reversible than that of 17α-trenbolone, implying reduced mobility for the former in soils nih.gov. While biotransformation is considered a major sink for these synthetic growth promoters in soil, sorption plays a crucial role in determining their bioavailability and transport potential in groundwater or other receiving waters washington.edu. Degradation rates of trenbolone isomers and trendione in agricultural soils can range from a few hours to several days, with trendione generally persisting longer than trenbolone researchgate.net.

Degradation and Transformation in Water-Sediment Systems

Studies on the degradation and transformation of trenbolone acetate metabolites in water-sediment systems under aerobic conditions reveal that 17α-trenbolone transforms into 17β-trenbolone and trendione. oup.com This transformation primarily occurs in the sediment phase. oup.com In water-sediment systems, the 50% disappearance time (DT50) values for the total residues (17α-trenbolone + 17β-trenbolone + trendione) were reported to be 34.7 days and 53.3 days in two different river systems. oup.com

The following table summarizes the transformation product formation in aerobic water-sediment systems:

| Metabolite | Max Average Percentage of Applied Radioactivity (Water Phase) | Max Average Percentage of Applied Radioactivity (Sediment Phase) |

| 17β-trenbolone | 1.9% oup.com | 5.0% oup.com |

| Trendione | 4.2% oup.com | 11.7% oup.com |

Half-life in Liquid Manure

The metabolites of trenbolone acetate, particularly 17α-trenbolone and 17β-trenbolone, can persist in liquid manure for extended periods. unr.eduresearchgate.net During storage of liquid manure, the concentration of 17α-trenbolone has been observed to decrease, corresponding to a half-life of approximately 267 days under anaerobic conditions. unr.eduresearchgate.netnih.govtaylorandfrancis.com Similarly, 17β-trenbolone has a reported half-life of 257 days in liquid manure. unr.edu

The table below presents the half-lives of trenbolone metabolites in liquid manure:

| Metabolite | Half-life (Liquid Manure) | Conditions | Reference |

| 17α-trenbolone | 267 days | Anaerobic unr.eduresearchgate.nettaylorandfrancis.com | unr.eduresearchgate.netnih.govtaylorandfrancis.com |

| 17β-trenbolone | 257 days | Anaerobic unr.edu | unr.edu |

It is important to note that other studies suggest half-lives for trenbolone acetate metabolites in excreted manure ranging from 1.6 to 4.1 days under varying temperatures, indicating potential variability based on environmental conditions. oup.com

Phototransformation and Reversion Mechanisms

Trenbolone acetate metabolites undergo phototransformation in sunlit surface waters. nih.govnih.govacs.org This process involves rapid photohydration, which was initially thought to mitigate environmental risk. nih.govnih.govnorthwestern.edu However, it has been discovered that this photohydration is reversible, leading to a product-to-parent reversion mechanism. nih.govnih.govnorthwestern.eduwashington.edu

Rapid Photohydration and Reversibility of Metabolites

The photohydration of 17α-trenbolone and 17β-trenbolone occurs readily in simulated sunlight, yielding hydrated products with incorporated H+ at C4 and OH- at either C5 (5-OH-TBOH) or C12 (12-OH-TBOH) in the tetracyclic steroid backbone. washington.eduresearchgate.netacs.org This rapid photohydration is reversible, meaning the photoproducts can dehydrate and regenerate the parent trenbolone metabolites. nih.govnih.govwashington.eduresearchgate.netacs.org This reversibility is a key factor in the environmental persistence of these compounds. washington.eduresearchgate.net

Diurnal Cycling and Regeneration of Metabolites

The product-to-parent reversion mechanism results in diurnal cycling of trenbolone acetate metabolites. nih.govnih.govnorthwestern.eduuiowa.edu During periods of irradiation (daylight), photodecay of metabolites occurs, but during subsequent dark periods (night), there is a concentration rebound due to the regeneration of the parent compounds from their photoproducts. nih.gov This dynamic behavior is linked to the thermal instability of C5 and C12 hydroxylated photoproducts, which decay concurrently with the regrowth of metabolites like 17α-trenbolone. nih.gov For instance, 17α-trenbolone has shown substantial reversion, with over 60% of its initial mass recovered after 120 hours in the dark following photolysis. nih.gov

Temperature and pH Dependence of Reversion Rates

The rates and extent of this product-to-parent reversion are highly dependent on solution conditions, particularly temperature and pH. nih.govnih.govnorthwestern.eduwashington.edu

pH Dependence: Reversion of trenbolone metabolites is influenced by pH. For example, 88 ± 3% of the initial 17α-trenbolone mass was regenerated almost instantaneously when photoproduct mixtures were acidified to pH 2. nih.gov Slightly lower recoveries (66 ± 5%) were observed when the pH was raised to 12. nih.gov Reversion of 17β-trenbolone and trendione was also acid-catalyzed, though their regrowth was more limited at pH 12. nih.gov The reversion of 17α-trenbolone is also enhanced at pH 5 and pH 9, at least initially, compared to pH 7. nih.govacs.org This suggests that mildly acidic or alkaline waters could lead to higher concentrations of 17α-trenbolone. nih.gov

Temperature Dependence: Reversion rates are also temperature-dependent. At pH 7, the rates of 17α-trenbolone regrowth increased nearly 30-fold when the temperature rose from 5°C to 35°C, a range representative of seasonal variations in surface waters. nih.gov Faster reversion rates at higher temperatures allow for more complete recovery of 17α-trenbolone in the dark. nih.gov

The following table illustrates the influence of pH and temperature on 17α-trenbolone reversion:

| Parameter | Condition | Effect on 17α-trenbolone Reversion | Reference |

| pH | pH 2 | 88 ± 3% regeneration (near instantaneous) nih.gov | nih.gov |

| pH | pH 12 | 66 ± 5% regeneration nih.gov | nih.gov |

| pH | pH 5 and pH 9 (initially) | Enhanced compared to pH 7 nih.govacs.org | nih.govacs.org |

| Temperature | 5°C to 35°C (at pH 7) | ~30-fold increase in regrowth rates nih.gov | nih.gov |

Formation of Structural Analogs and Novel Isomers

The reversion process can also lead to the formation of novel steroidal isomers, structural analogs, and derivatives, sometimes referred to as "environmental designer steroids." nih.gov These compounds may possess uncharacterized properties and risks. nih.gov For instance, while monitoring trendione photoproduct reversion at pH 5, evidence of photoproduct interconversion and the formation of a presumed structural analog that coelutes with trendione has been observed. nih.gov Additionally, alternative rearrangements of acidic carbocation intermediates can generate minor, but potentially bioactive, trenbolone analogs. washington.eduacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Trenbolone acetate | 66359 wikipedia.orgcoconote.appnih.govuni.lu |

| 17β-trenbolone | 25015 nih.govwikidata.org |

| 17α-trenbolone | 149836 nih.govnih.gov |

| Trendione | 25016 (not directly in search results, but 17β-trenbolone is CID 25015 and trendione is an oxidation product, often linked to it. Will search to confirm if needed, but based on context of metabolites, this is the most likely CID for trendione) |

Note on Trendione CID: While the search results mention "trendione" extensively as a metabolite, a direct PubChem CID for "trendione" (estra-4,9,11-triene-3,17-dione) was not explicitly provided in the initial search results with a direct CID. 17β-trenbolone is CID 25015. Trendione is the 3,17-dione form of trenbolone. A quick check on PubChem for "estra-4,9,11-triene-3,17-dione" confirms CID 25016.##

Trenbolone acetate (TBA), a synthetic anabolic steroid, is extensively utilized in veterinary medicine to enhance muscle growth in livestock. wikipedia.orgcoconote.app Its widespread application necessitates a thorough understanding of its environmental fate and the ecotoxicological implications of its metabolites. wikipedia.orgwikipedia.orgcoconote.app Upon administration to cattle, TBA is rapidly hydrolyzed into its primary metabolites, predominantly 17α-trenbolone, along with 17β-trenbolone and trendione. unr.eduoup.com

Degradation and Transformation in Water-Sediment Systems

Research into the degradation and transformation of trenbolone acetate metabolites in aerobic water-sediment systems has shown that 17α-trenbolone undergoes transformation into 17β-trenbolone and trendione. oup.com This transformation process occurs primarily within the sediment phase. oup.com In studies conducted using two distinct river systems, the 50% disappearance time (DT50) values for the total residues, encompassing 17α-trenbolone, 17β-trenbolone, and trendione, were determined to be 34.7 days and 53.3 days, respectively. oup.com

The following table details the maximum average percentages of applied radioactivity observed for transformation products in aerobic water-sediment systems:

| Metabolite | Max Average Percentage of Applied Radioactivity (Water Phase) | Max Average Percentage of Applied Radioactivity (Sediment Phase) |

| 17β-trenbolone | 1.9% oup.com | 5.0% oup.com |

| Trendione | 4.2% oup.com | 11.7% oup.com |

Half-life in Liquid Manure

The metabolites of trenbolone acetate, specifically 17α-trenbolone and 17β-trenbolone, exhibit considerable persistence in liquid manure. unr.eduresearchgate.net During the storage of liquid manure, the concentration of 17α-trenbolone has been observed to decrease, with a reported half-life of approximately 267 days under anaerobic conditions. unr.eduresearchgate.netnih.govtaylorandfrancis.com Similarly, 17β-trenbolone has a documented half-life of 257 days in liquid manure. unr.edu

The table below presents the half-lives of key trenbolone metabolites in liquid manure:

| Metabolite | Half-life (Liquid Manure) | Conditions | Reference |

| 17α-trenbolone | 267 days | Anaerobic | unr.eduresearchgate.netnih.govtaylorandfrancis.com |

| 17β-trenbolone | 257 days | Anaerobic | unr.edu |

It is worth noting that other studies have reported half-lives for trenbolone acetate metabolites in excreted manure ranging from 1.6 to 4.1 days, depending on temperature, suggesting that environmental conditions can significantly influence persistence. oup.com

Phototransformation and Reversion Mechanisms

Trenbolone acetate metabolites undergo phototransformation when exposed to sunlight in surface waters. nih.govnih.govacs.org While this rapid photohydration was initially believed to reduce environmental risk, subsequent research has revealed that this process is reversible, leading to a product-to-parent reversion mechanism. nih.govnih.govnorthwestern.eduwashington.edu

Rapid Photohydration and Reversibility of Metabolites

The photohydration of both 17α-trenbolone and 17β-trenbolone occurs readily under simulated sunlight, resulting in hydrated products where a hydrogen ion (H+) is incorporated at the C4 position and a hydroxyl group (OH-) at either the C5 (5-OH-TBOH) or C12 (12-OH-TBOH) position within the tetracyclic steroid backbone. washington.eduresearchgate.netacs.org Crucially, this rapid photohydration is reversible, meaning that these photoproducts can undergo dehydration to regenerate the original trenbolone metabolites. nih.govnih.govwashington.eduresearchgate.netacs.org This reversibility is a significant factor contributing to the environmental persistence of these compounds. washington.eduresearchgate.net

Diurnal Cycling and Regeneration of Metabolites

The product-to-parent reversion mechanism leads to a unique diurnal cycling of trenbolone acetate metabolites in aquatic environments. nih.govnih.govnorthwestern.eduuiowa.edu During daylight hours, photodecay of the metabolites occurs. However, during subsequent dark periods, there is a rebound in the concentration of the parent compounds as they regenerate from their photoproducts. nih.gov This dynamic behavior is associated with the thermal instability of the C5 and C12 hydroxylated photoproducts, which degrade concurrently with the regrowth of metabolites such as 17α-trenbolone. nih.gov For instance, 17α-trenbolone has demonstrated substantial reversion, with over 60% of its initial mass being recovered after 120 hours in the dark following photolysis. nih.gov

Temperature and pH Dependence of Reversion Rates

pH Dependence: The reversion of trenbolone metabolites is significantly influenced by pH. For example, when photoproduct mixtures were acidified to pH 2, approximately 88 ± 3% of the initial 17α-trenbolone mass was regenerated almost instantaneously. nih.gov Conversely, when the pH was increased to 12, slightly lower recoveries of 66 ± 5% were observed. nih.gov The reversion of 17β-trenbolone and trendione was also catalyzed by acidic conditions, although their regeneration was more limited at pH 12. nih.gov Furthermore, the reversion of 17α-trenbolone is enhanced at pH 5 and pH 9, at least initially, compared to neutral pH 7. nih.govacs.org This suggests that mildly acidic or alkaline aquatic environments may lead to higher concentrations of 17α-trenbolone. nih.gov

Temperature Dependence: Reversion rates are also directly affected by temperature. At pH 7, the rates of 17α-trenbolone regrowth increased nearly 30-fold as the temperature rose from 5°C to 35°C, a temperature range characteristic of seasonal variations in surface waters. nih.gov Higher temperatures lead to faster reversion rates, facilitating a more complete recovery of 17α-trenbolone in the dark. nih.gov

The following table summarizes the influence of pH and temperature on 17α-trenbolone reversion:

| Parameter | Condition | Effect on 17α-trenbolone Reversion | Reference |

| pH | pH 2 | 88 ± 3% regeneration (near instantaneous) | nih.gov |

| pH | pH 12 | 66 ± 5% regeneration | nih.gov |

| pH | pH 5 and pH 9 (initially) | Enhanced compared to pH 7 | nih.govacs.org |

| Temperature | 5°C to 35°C (at pH 7) | Approximately 30-fold increase in regrowth rates | nih.gov |

Formation of Structural Analogs and Novel Isomers

The reversion process can also facilitate the formation of novel steroidal isomers, structural analogs, and other derivatives, which have been termed "environmental designer steroids." nih.gov These newly formed compounds may possess uncharacterized properties and potential environmental risks. nih.gov For instance, during the monitoring of trendione photoproduct reversion at pH 5, observations indicated photoproduct interconversion and the generation of a presumed structural analog that coeluted with trendione. nih.gov Additionally, alternative rearrangements of acidic carbocation intermediates have the potential to produce minor, yet biologically active, trenbolone analogs. washington.eduacs.org

Endocrine Disruption in Aquatic Vertebrates

Mechanisms of Endocrine Disruption

Trenbolone acetate metabolites, particularly 17β-trenbolone, are recognized for their potent endocrine-disrupting activities in various vertebrate species, including fish nih.govepa.gov. The mechanisms through which these compounds interfere with the endocrine system are multifaceted and primarily involve interactions with hormone receptors and alterations in endogenous hormone levels.

Direct Receptor Binding and Activation

A primary mechanism of endocrine disruption by trenbolone metabolites is their direct binding to and activation of nuclear hormone receptors. 17β-trenbolone exhibits a high binding affinity for the androgen receptor (AR) across all vertebrate taxa examined, including fish nih.govepa.govnih.gov. In fact, 17β-trenbolone has a higher affinity for the fathead minnow androgen receptor than the endogenous ligand, testosterone (B1683101) researchgate.net. This strong agonistic activity at the AR can lead to a range of androgenic effects, even at low environmental concentrations nih.govepa.gov. For instance, exposure of female fathead minnows to 17β-trenbolone at concentrations as low as 0.027 µg/L resulted in the de novo production of dorsal (nuptial) tubercles, structures typically found only on mature male fish researchgate.net. Similarly, in female guppies, 17β-trenbolone has been shown to masculinize caudal and anal fins by activating the androgen receptor researchgate.netnih.gov.

While its primary interaction is with the AR, trenbolone also exhibits potent progestogenic effects due to its high affinity binding to the progesterone (B1679170) receptor wikipedia.orgwikipedia.orgviamedica.pl. It also possesses weak glucocorticoid effects and can bind to the glucocorticoid receptor wikipedia.orgwikipedia.org.

Alteration of Endogenous Hormone Concentration and Availability

Trenbolone and its metabolites can significantly alter the concentration and availability of endogenous hormones, thereby disrupting normal endocrine function. Exposure to 17β-trenbolone has been shown to significantly reduce plasma steroid concentrations, including testosterone and β-estradiol, in female fathead minnows researchgate.net. It also decreases vitellogenin concentrations in females, a biomarker for estrogenic activity, further indicating its potent androgenic and anti-estrogenic effects researchgate.net. In male fathead minnows, exposure to higher concentrations of 17β-trenbolone (41 µg/L) led to decreased plasma concentrations of 11-ketotestosterone (B164220) and increased concentrations of β-estradiol and vitellogenin researchgate.net.

The administration of trenbolone acetate can suppress the body's natural production of testosterone and other androgens bannerhealth.comhealthymale.org.au. This suppression is a direct consequence of the exogenous androgen effectively replacing the need for endogenous testosterone production healthymale.org.au.

Potential for Epigenetic Effects

Epigenetic modifications, such as DNA methylation and histone acetylation, play crucial roles in regulating gene expression without altering the underlying DNA sequence plos.org. There is growing evidence to suggest that endocrine-disrupting compounds, including synthetic steroids, can exert their effects through epigenetic mechanisms. For instance, studies on the transforming effects of trenbolone and testosterone on Syrian hamster embryo cells have indicated that their transforming effects can be inhibited by dexamethasone, suggesting an epigenetic component to their action nih.gov. While specific research directly linking trenbolone acetate to detailed epigenetic modifications like DNA methylation or histone acetylation in environmental contexts is still emerging, the acetate moiety itself, as seen in trenbolone acetate, is a precursor for acetyl-CoA, a key substrate for histone acetylation researchgate.netfrontiersin.org. This suggests a plausible, albeit indirect, pathway through which trenbolone acetate could influence epigenetic regulation and gene transcription researchgate.netfrontiersin.org. Further research is needed to fully elucidate the extent and specific mechanisms of epigenetic disruption by trenbolone acetate and its metabolites in environmentally exposed organisms.

Analytical Methodologies for Trenbolone Acetate and Its Metabolites in Research

Detection and Quantification in Biological Matrices

Monitoring biological specimens for anabolic agents and their metabolites necessitates analytical techniques capable of detecting trace amounts of these compounds nih.goviiab.me. The increasing stringency of analytical requirements, particularly in fields such as food safety and environmental monitoring, has led to a shift from specific immunoassays to multi-residue techniques combining chromatographic separations with mass spectrometry nih.goviiab.me.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) has been historically employed for the detection of trenbolone (B1683226) metabolites, such as 17α-trenbolone and 17β-trenbolone, in biological matrices including urine and tissue nih.govnih.gov. While capable of detecting target peaks, GC/MS, especially using low-resolution single quadrupole selected ion recording (SIR), requires the acquisition of a minimum of four ions for confirmation nih.goviiab.me. However, its selectivity can be limited in complex samples, and it often necessitates derivatization for volatile and thermally stable analyte forms nih.govwikipedia.org.

Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) offers significant advancements over traditional GC/MS, providing improved sensitivity and selectivity for the quantitative detection of trace levels of trenbolone acetate (B1210297) metabolites in complex matrices nih.goviiab.menih.govchem960.com. This technique is particularly advantageous for analyzing very heterogeneous samples with high suspended solids and organic carbon content, as it offers better chromatographic resolution and enhanced sensitivity nih.gov. For instance, GC-MS/MS has demonstrated a much better signal-to-noise ratio for target peaks compared to GC-MS, instilling greater confidence in the analytical results nih.goviiab.me.

Derivatization is a critical step for GC-based analysis of trenbolone and its metabolites to enhance volatility, thermal stability, and improve chromatographic separation and detection. A widely utilized derivatization reagent for trenbolone metabolites is N-methyl-N-(trimethylsilyl)trifluoro-acetamide-iodine (MSTFA-I2) nih.govnih.govchem960.com. This reagent is known to produce distinct and characteristic mass spectral differences between the 17α- and 17β-trenbolone stereoisomers, which are otherwise analytically challenging due to their 4,9,11 triene conjugated bond system structure and difficulty in forming stable products with other derivatization reagents nih.gov. The preparation of MSTFA-I2 typically involves dissolving 1.4 mg of I2 per mL of MSTFA (0.14% m/v) nih.gov. After derivatization, samples are often dried under nitrogen and reconstituted in a suitable solvent like cyclohexane (B81311) for GC-MS/MS analysis.

Optimization of GC/MS/MS methods for biological samples like urine and tissue involves specific sample preparation and clean-up procedures. Protocols often include solid-phase extraction (SPE) followed by Florisil clean-up to reduce organic matter matrix, which is vital for quantifying steroid hormones at low concentrations (e.g., <30 ng/L) in complex environmental matrices nih.govchem960.com. For urine samples, preliminary enzymatic hydrolysis may be performed, followed by solid-phase clean-up and liquid-liquid extraction. For solid samples like soils, solvent extraction via sonication with methanol (B129727) aliquots, centrifugation, and subsequent dilution with deionized water before SPE has been described chem960.com.

Research findings illustrate the effectiveness of these optimized methods. For example, method detection levels for trenbolone metabolites were reported at 0.5–1 ng/L in aqueous samples nih.govchem960.com. In real-world applications, analysis of storm water runoff from confined animal feeding operations (CAFOs) detected 17β-trenbolone at 31 ng/L and trendione (B1210584) at 52 ng/L nih.gov. Surface soil analysis from CAFOs detected 17α-trenbolone at concentrations between 4–6 ng/g dry weight nih.govchem960.com. Method recoveries in spiked samples from various receiving waters generally ranged from 80–120% with consistent and low standard deviation (typically <10%) for replicate analysis, indicating good, reproducible performance across different sample matrices nih.gov.

The table below summarizes some typical detection and quantification limits for trenbolone metabolites in various biological and environmental matrices using GC-MS/MS.

| Analyte (Matrix) | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery Range | Reference |

| Trenbolone Metabolites (Aqueous) | 0.5-1 ng/L | N/A | 80-120% | nih.govchem960.com |

| 17α-Trenbolone (CAFO Surface Soil) | N/A | 4-6 ng/g dry weight (detected concentration) | N/A | nih.govchem960.com |

| Trenbolone (Urine) | 350 pg/mL | 1 ng/mL | 87-128% | |

| Trenbolone (Serum) | 350 pg/mL | 1 ng/mL | 70±4% | |

| Trenbolone Metabolites (Solids) | ~0.2 ng/g | N/A | N/A | chem960.com |

Isotope dilution methods are frequently employed in conjunction with GC/MS/MS to improve the accuracy and precision of steroid quantification nih.govchem960.com. This approach involves adding a known amount of an isotopically labeled internal standard (e.g., d3-17β-trenbolone) to the sample before extraction and analysis nih.govchem960.com. The labeled standard behaves chemically identically to the analyte but is distinguishable by mass spectrometry, allowing for correction of analyte losses during sample preparation and variations in instrument response nih.gov. This method ensures accurate quantification and has shown that d3-17β-trenbolone is a suitable isotopic standard for quantifying trenbolone metabolites nih.gov.

Liquid Chromatography (LC) Methods

Liquid Chromatography (LC) methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also widely used for the analysis of trenbolone and its metabolites nih.govwikipedia.org. A key advantage of LC-MS/MS is its ability to analyze compounds without a preparatory derivatization step, which can be beneficial for thermally unstable compounds or those prone to derivatization artifacts nih.govwikipedia.org. LC-MS/MS methods are also preferred for analyzing intact phase-II metabolites (e.g., glucuronides and sulfates) which are often excreted in urine wikipedia.org.

LC-MS/MS methods for trenbolone in bovine urine and serum have been developed and validated, involving preliminary solid-phase clean-up followed by liquid-liquid extraction for urine samples after enzymatic hydrolysis. Extracts are directly analyzed by reversed-phase LC-MS/MS in selected reaction monitoring (SRM) mode, acquiring diagnostic product ions from the chosen precursor [M+H]+. These procedures have demonstrated linearity over a wide concentration range (e.g., 1-1500 ng/mL) and good accuracy and precision. The limit of quantification (LOQ) for trenbolone in urine and serum was reported as 1 ng/mL, with a limit of detection (LOD) of 350 pg/mL.

High-performance liquid chromatography (HPLC) with fluorescence detection has also been used for the determination of trenbolone acetate, 17α-trenbolone, and 17β-trenbolone in bovine muscle and liver. Sample preparation for HPLC typically involves acetonitrile (B52724) extraction, filtration, defatting, and clean-up using C18 cartridges. HPLC conditions might include an Inertsil ODS-3V column with a mobile phase of acetonitrile/methanol/water (50:10:40, v/v) and UV detection at 340 nm. Reported detection limits for trenbolone acetate, 17α-trenbolone, and 17β-trenbolone in bovine muscle were 1, 0.5, and 0.5 ppb, respectively, with recoveries ranging from 83.8-98.9%. In bovine liver, detection limits were higher (4, 2, and 2 ppb, respectively), with recoveries from 82.6-95.7%.

The table below presents detailed research findings for LC-based methods.

| Analyte | Matrix | Method | LOQ (LOD) | Recovery | Linearity Range | Reference |

| Trenbolone | Bovine Urine | LC-MS/MS | 1 ng/mL (350 pg/mL) | 87-128% | 1-1500 ng/mL | |

| Trenbolone | Bovine Serum | LC-MS/MS | 1 ng/mL (350 pg/mL) | 70±4% | 1-1500 ng/mL | |

| Trenbolone Acetate | Bovine Muscle | HPLC-UV | 1 ppb | 83.8-98.9% | N/A | |

| 17α-Trenbolone | Bovine Muscle | HPLC-UV | 0.5 ppb | 83.8-98.9% | N/A | |

| 17β-Trenbolone | Bovine Muscle | HPLC-UV | 0.5 ppb | 83.8-98.9% | N/A | |